molecular formula C9H10BrClN2O B6212377 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride CAS No. 2751610-59-8

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride

Cat. No.: B6212377
CAS No.: 2751610-59-8
M. Wt: 277.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a compound with the molecular weight of 226.12 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the preparation of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one involves the use of heated melted polyphosphoric acid, 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide, and a series of other steps including hydrolysis, decolorization, and drying .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 226.12 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride involves the conversion of 2-amino-5-bromo-benzonitrile to the final product through a series of reactions.", "Starting Materials": [ "2-amino-5-bromo-benzonitrile", "Sodium hydride", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: 2-amino-5-bromo-benzonitrile is reacted with sodium hydride in ethyl acetate to form 2-amino-5-bromo-benzonitrile sodium salt.", "Step 2: The sodium salt is then treated with hydrochloric acid to form 5-bromo-2-amino-benzonitrile hydrochloride.", "Step 3: The hydrochloride salt is reacted with sodium hydroxide in methanol to form 5-bromo-2-amino-benzonitrile.", "Step 4: 5-bromo-2-amino-benzonitrile is then reacted with acetic anhydride and sulfuric acid to form 5-bromo-2-acetamido-benzonitrile.", "Step 5: The acetamido compound is then treated with sodium nitrite and hydrochloric acid to form 5-bromo-2-nitro-benzonitrile.", "Step 6: The nitro compound is reduced with hydrogen peroxide and sodium bicarbonate to form 5-bromo-2-amino-benzonitrile.", "Step 7: 5-bromo-2-amino-benzonitrile is then reacted with chloroform and sodium hydroxide to form 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride." ] }

CAS No.

2751610-59-8

Molecular Formula

C9H10BrClN2O

Molecular Weight

277.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.